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Introduction
2-[2-(Methoxycarbonyl)phenyl]acetic acid, also known as homophthalic acid monomethyl

ester, is a valuable building block in organic synthesis, particularly in the preparation of more

complex pharmaceutical intermediates. Its chemical structure, featuring both a carboxylic acid

and a methyl ester on a disubstituted benzene ring, presents a unique spectral fingerprint. This

guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR),

and mass spectrometry (MS) data for this compound. The interpretation of these spectra is

crucial for confirming its identity, purity, and for understanding its chemical behavior in various

applications, including drug development. The methodologies for acquiring this spectral data

are also detailed, providing a comprehensive resource for researchers and scientists.

Molecular Structure and Spectroscopic Overview
The structure of 2-[2-(Methoxycarbonyl)phenyl]acetic acid (C₁₀H₁₀O₄, Molar Mass: 194.18

g/mol ) is foundational to understanding its spectral properties. The ortho-substitution on the

benzene ring, with a methoxycarbonyl group and an acetic acid moiety, dictates the chemical

environment of each atom and, consequently, its interaction with different spectroscopic

techniques.
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Caption: Molecular structure of 2-[2-(Methoxycarbonyl)phenyl]acetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For 2-[2-(Methoxycarbonyl)phenyl]acetic acid, both ¹H and ¹³C NMR provide

critical information for structural confirmation.

¹H NMR Spectroscopy
The proton NMR spectrum of 2-[2-(Methoxycarbonyl)phenyl]acetic acid is predicted to show

distinct signals for the aromatic protons, the methylene protons of the acetic acid group, the

methyl protons of the ester, and the acidic proton of the carboxylic acid. Due to the ortho-

substitution, the aromatic region will display a complex splitting pattern.

Proton Assignment
Predicted Chemical

Shift (δ, ppm)
Multiplicity Integration

Carboxylic Acid (-

COOH)
~11.0 - 12.0 Singlet (broad) 1H

Aromatic Protons (Ar-

H)
~7.2 - 8.0 Multiplet 4H

Methylene (-CH₂-) ~3.8 Singlet 2H

Methyl Ester (-OCH₃) ~3.9 Singlet 3H

Interpretation:

Carboxylic Acid Proton: The acidic proton of the carboxylic acid is expected to appear as a

broad singlet far downfield, typically between 10 and 13 ppm, due to hydrogen bonding and

its acidic nature.[1]

Aromatic Protons: The four protons on the benzene ring are chemically non-equivalent and

will likely appear as a complex multiplet in the range of 7.2-8.0 ppm. The electron-

withdrawing nature of both the methoxycarbonyl and acetic acid groups will deshield these
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protons, shifting them downfield.[2] The exact splitting pattern will depend on the coupling

constants between adjacent and non-adjacent protons.

Methylene Protons: The two protons of the methylene group adjacent to the aromatic ring

and the carboxylic acid will be deshielded and are expected to resonate as a singlet around

3.8 ppm.

Methyl Protons: The three protons of the methyl ester group are in a different chemical

environment and will appear as a sharp singlet, predicted to be around 3.9 ppm.

For comparison, the isomeric 2-(4-(methoxycarbonyl)phenyl)acetic acid shows two doublets for

the aromatic protons at δ 8.00 and 7.35 ppm, a singlet for the methyl ester at δ 3.90 ppm, and

a singlet for the methylene group at δ 3.70 ppm, which supports the predicted chemical shift

ranges for the target molecule.[3]

¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Due

to the lack of symmetry in the ortho-substituted ring, ten distinct carbon signals are expected.

Carbon Assignment Predicted Chemical Shift (δ, ppm)

Carboxylic Acid Carbonyl (-COOH) ~175 - 178

Ester Carbonyl (-COOCH₃) ~167 - 170

Aromatic Carbons (C-C=O and C-CH₂) ~135 - 140

Aromatic Carbons (Ar-C) ~125 - 132

Methyl Ester Carbon (-OCH₃) ~52

Methylene Carbon (-CH₂-) ~41

Interpretation:

Carbonyl Carbons: Two distinct signals are expected in the downfield region for the two

carbonyl carbons. The carboxylic acid carbonyl will typically be further downfield than the

ester carbonyl.[4]
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Aromatic Carbons: The six aromatic carbons will resonate in the 120-150 ppm range.[5] The

two carbons attached to the substituents will be quaternary and may show weaker signals.

The other four carbons will show stronger signals. The specific chemical shifts will be

influenced by the electron-withdrawing effects of the substituents.[6][7]

Aliphatic Carbons: The methyl carbon of the ester group is expected around 52 ppm, and the

methylene carbon of the acetic acid moiety around 41 ppm.

The predicted chemical shifts are based on data for similar structures, such as 2-(4-

(methoxycarbonyl)phenyl)acetic acid, which shows signals at δ 176.8 (acid C=O), 166.9 (ester

C=O), and in the aromatic region, along with signals at 52.2 (-OCH₃) and 40.9 (-CH₂-).[3]

Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a

molecule. The IR spectrum of 2-[2-(Methoxycarbonyl)phenyl]acetic acid will be

characterized by the distinct absorption bands of the carboxylic acid and ester functional

groups.

Vibrational Mode
Expected Absorption Range

(cm⁻¹)
Intensity

O-H Stretch (Carboxylic Acid) 3300 - 2500 Broad, Strong

C-H Stretch (Aromatic) 3100 - 3000 Medium

C-H Stretch (Aliphatic) 3000 - 2850 Medium

C=O Stretch (Carboxylic Acid) 1710 - 1680 Strong

C=O Stretch (Ester) 1750 - 1735 Strong

C=C Stretch (Aromatic) 1600 - 1450 Medium to Weak

C-O Stretch (Ester & Acid) 1300 - 1000 Strong

O-H Bend (Carboxylic Acid) 950 - 910 Medium

Interpretation:
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O-H Stretch: A very broad and strong absorption band is expected in the region of 3300-

2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid

dimer.[8][9][10]

C=O Stretches: Two distinct, strong carbonyl absorption bands will be a key feature. The

carboxylic acid carbonyl will appear around 1710-1680 cm⁻¹, while the ester carbonyl, being

less affected by hydrogen bonding, will absorb at a higher frequency, around 1750-1735

cm⁻¹.[8][9][10]

C-O Stretches: Strong bands in the 1300-1000 cm⁻¹ region will correspond to the C-O

stretching vibrations of both the carboxylic acid and the ester groups.

Aromatic and Aliphatic C-H Stretches: Aromatic C-H stretching vibrations will be observed

just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene and methyl groups

will appear just below 3000 cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its structural elucidation. The electron ionization (EI) mass

spectrum of 2-[2-(Methoxycarbonyl)phenyl]acetic acid is expected to show a molecular ion

peak and several characteristic fragment ions.

Predicted Fragmentation Pattern:

m/z Proposed Fragment Ion Formation Pathway

194 [C₁₀H₁₀O₄]⁺• Molecular Ion (M⁺•)

179 [C₉H₇O₄]⁺ Loss of •CH₃

163 [C₉H₇O₃]⁺ Loss of •OCH₃

149 [C₈H₅O₃]⁺ Loss of •COOH

135 [C₈H₇O₂]⁺ Loss of •COOCH₃

91 [C₇H₇]⁺ Tropylium ion
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Interpretation:

The PubChem entry for this compound lists prominent GC-MS peaks at m/z 127, 134, 118, and

162, which suggests a complex fragmentation pattern.[11] Based on the structure, several

fragmentation pathways can be proposed:

Molecular Ion: The molecular ion peak (M⁺•) should be observed at m/z 194.

Loss of Methyl Radical: Fragmentation of the ester can lead to the loss of a methyl radical

(•CH₃) to give a fragment at m/z 179.

Loss of Methoxy Radical: Loss of the methoxy group (•OCH₃) would result in a fragment at

m/z 163.

Loss of Carboxyl Radical: Cleavage of the carboxylic acid group (•COOH) would lead to a

fragment at m/z 149.

Loss of Methoxycarbonyl Radical: Loss of the entire methoxycarbonyl group (•COOCH₃)

would give a fragment at m/z 135.

Tropylium Ion: A common fragmentation pathway for compounds containing a benzyl group

is the formation of the stable tropylium ion at m/z 91.[12]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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